2-Phenylcyclopropanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

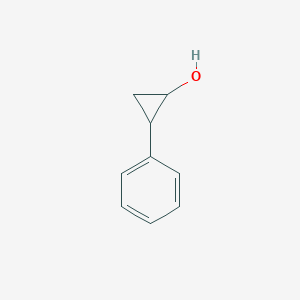

2-Phenylcyclopropanol is a chemical compound with the molecular formula C9H10O . It is a molecular structure that consists of a cyclopropane ring attached to a phenyl group and a hydroxyl group .

Synthesis Analysis

The synthesis of cyclopropane structures like this compound presents significant challenges for synthetic chemists . One of the methods used for the synthesis of such structures is the Kulinkovich reaction . This reaction has been used to synthesize an array of different cyclopropanes, including the structurally simple 1-phenylcyclopropanol .Molecular Structure Analysis

The molecular structure of this compound consists of a three-membered cyclopropane ring attached to a phenyl group and a hydroxyl group . The molecular weight of this compound is 134.175 Da .Chemical Reactions Analysis

Cyclopropanols like this compound can undergo ring-opening coupling reactions under certain conditions . For instance, cobalt-diphosphine catalysts can promote ring-opening coupling reactions between cyclopropanols and unactivated internal alkynes .Physical and Chemical Properties Analysis

This compound has a molecular weight of 134.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The physical form of this compound is a pale-yellow to yellow-brown sticky oil to semi-solid .Applications De Recherche Scientifique

Reactivity and Stereochemistry : A study by Sorba et al. (1982) examined the reactivity of 2-phenylcyclopropyl radicals, concluding their low nucleophilicity and lack of influence from the stereochemistry of the starting peracid.

Metabolism and Biochemical Reactions : Riley and Hanzlik (1994) studied the metabolism of cyclopropylbenzene and p-cyclopropylanisole, noting the predominant benzylic hydroxylation that forms 1-phenylcyclopropanol.

Synthesis and Chemical Analysis : The synthesis of novel compounds with potential biological activity, involving phenyl 3-chloropropanoate as a starting material, was explored by Wei Deng-che (2013).

Neuropharmacology and Antidepressant Activity : The study of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives for their potential antidepressant activity was conducted by Yardley et al. (1990), focusing on neurotransmitter uptake inhibition.

Anti-HIV Activities : Research on nucleoside analogues with methylenecyclopropane moieties for their anti-HIV-1 activity was presented by Uchida et al. (1999).

Crystallography and Stereochemistry : The absolute stereochemistry of grenadamide, involving 3-(2 S -Heptylcycloprop-1 S -yl)propanoic acid 2-phenylethanamide, was studied by Dulayymi et al. (2004).

Antiviral Activity of Novel Compounds : The synthesis of 2-furanones and their evaluation for antiviral activity, including compounds derived from 2-phenylcyclopropanol, was investigated by El-Shanbaky et al. (2020).

Pharmacology and Antidepressant Biochemical Profile : The antidepressant biochemical profile of Wy-45,030, a novel bicyclic compound and ethyl cyclohexanol derivative, was analyzed by Muth et al. (1986).

Mécanisme D'action

Target of Action

It’s worth noting that phenolic compounds, which include 2-phenylcyclopropanol, are known to interact with a variety of cellular targets, influencing numerous biochemical pathways .

Mode of Action

Phenolic compounds, in general, are known for their free radical scavenging and metal chelating properties, as well as their effects on cell signaling pathways and gene expression . They can interact with their targets, leading to changes in cellular functions .

Biochemical Pathways

Phenolic compounds are synthesized biogenetically through a shikimate/phenylpropanoid pathway . This pathway serves as the starting point for the biosynthesis of a wide range of organic compounds such as lignins, flavanols, isoflavanoids, anthocyanins, and stilbenes . These compounds play important roles in plant defense and structural support .

Pharmacokinetics

It’s known that the bioavailability and pharmacodynamic action of phenolic compounds are dependent on the interaction between the transporter proteins, metabolic enzymes, gut microbiota, host factors, source, and properties of the phenolic compound .

Result of Action

Phenolic compounds are known to regulate several pathways, including those involved in cell apoptosis, proliferation, invasion, and metastasis . They also have the potential to scavenge harmful reactive oxygen species .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the biosynthesis and yield of phenolic compounds are regulated by various environmental factors like light, temperature, drought, salinity, heavy metals, seasonal variations, and mineral concentrations . These factors can also significantly impact the chemical nature and stability of phenolic compounds .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-phenylcyclopropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-10H,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZCLGLXXXRKLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetylphenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2929056.png)

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2929063.png)

![3-(4-Tert-butylphenyl)-8-(2-thienylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2929071.png)

![[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2929072.png)

![6-Methyl-3-[2-oxo-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2929077.png)

![(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanol](/img/structure/B2929078.png)